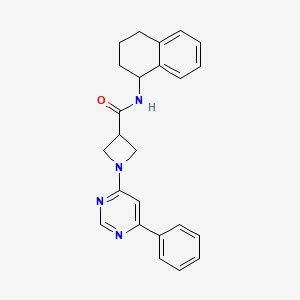
1-(6-phenylpyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-phenylpyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24N4O and its molecular weight is 384.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(6-phenylpyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of pyrimidine derivatives with azetidine and carboxamide functionalities. The synthetic route typically includes the formation of intermediates that are characterized by techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) to confirm the structure and purity of the final product.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have shown that related pyrimidine derivatives can inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are crucial in cancer progression. For instance, NVP-BGJ398, a pyrimidine derivative, demonstrated potent antitumor activity in bladder cancer models .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| NVP-BGJ398 | Bladder Cancer | 0.13 - 0.67 | FGFR inhibition |
| Compound X | MCF7 (Breast) | 10.28 | Apoptosis induction |
| Compound Y | A549 (Lung) | 8.107 | ERK pathway inhibition |
Antimicrobial Activity
Some derivatives of the compound have also been tested for antimicrobial properties. In vitro studies suggest that certain structural modifications enhance antibacterial and antifungal activities against various pathogens. The presence of specific functional groups appears to play a critical role in these activities.
Table 2: Antimicrobial Activity Results
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| U-1 | E. coli | 15 |
| U-2 | S. aureus | 20 |
| U-3 | C. albicans | 18 |
Mechanistic Insights
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Kinase Activity : Compounds with similar structures inhibit key kinases involved in cellular signaling pathways that regulate cell growth and apoptosis.
- Induction of Apoptosis : Certain studies have demonstrated that these compounds can trigger apoptotic pathways in cancer cells by activating caspases.
- Cell Cycle Arrest : Research indicates that some derivatives can cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation.
Case Studies
A notable study evaluated the effects of a related compound on human breast carcinoma cells (MCF7). The results showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation . Another study focused on lung carcinoma cells (A549), where the compound's efficacy was linked to its ability to inhibit the ERK signaling pathway .
Eigenschaften
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c29-24(27-21-12-6-10-17-7-4-5-11-20(17)21)19-14-28(15-19)23-13-22(25-16-26-23)18-8-2-1-3-9-18/h1-5,7-9,11,13,16,19,21H,6,10,12,14-15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKJOAXBIKIDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














